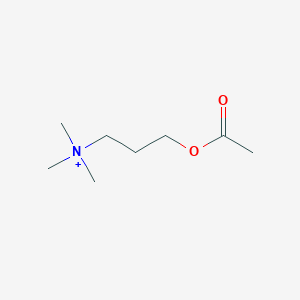
N-Propyl alanine, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl alanine, DL- is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral molecule that can exist in two enantiomeric forms, L- and D-.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Amino Acid-Based Polyacetylenes
Researchers have investigated the synthesis and polymerization of novel amino acid-derived acetylene monomers, including those based on N-Propyl alanine. These studies have led to the development of polymers with potential applications in materials science due to their unique properties such as specific rotation and helical conformation, suggesting their use in advanced material applications (Gao, Sanda, & Masuda, 2003).
Gas-Phase Structure of Alanine
The structural analysis of alanine in the gas phase has provided insights into its conformations, which is crucial for understanding its interactions in various scientific domains. These findings are significant for fields such as spectroscopy and molecular modeling, aiding in the design of molecules with specific properties (Blanco, Lesarri, López, & Alonso, 2004).
Peptide and Protein Synthesis
Innovative methods for peptide and protein synthesis involving N-Propyl alanine have been developed, such as native chemical ligation combined with desulfurization. This technique has expanded the toolbox for synthesizing complex polypeptides, offering new pathways in protein engineering and therapeutic development (Yan & Dawson, 2001).
Role of β-Alanine in Plants
Research into the biosynthesis and role of β-alanine in plants highlights the amino acid's significance beyond human physiology. Its involvement in stress response and other plant-specific pathways underlines the diversity of amino acid functions in biology, offering insights into plant resilience mechanisms and potential agricultural applications (Parthasarathy, Savka, & Hudson, 2019).
Alanine Metabolism and Enzymatic Activity
Studies on alanine metabolism, especially under hypoxic conditions, have shed light on its critical role in energy production and stress responses in organisms. Such insights are valuable for understanding metabolic adaptations and could inform strategies for crop improvement and therapeutic interventions (Sousa & Sodek, 2003).
Eigenschaften
IUPAC Name |
2-(propylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIMBUCRNZURQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901479 |
Source


|
| Record name | NoName_601 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl alanine, DL- | |
CAS RN |
138062-69-8 |
Source


|
| Record name | N-Propyl alanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138062698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-PROPYL ALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MHL9GT9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)





![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

